3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid
Description
3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic indole derivative characterized by a propanoic acid chain at the 3-position of the indole core, a phenyl group at the 2-position, and a methoxy substituent at the 7-position. The methoxy group at position 7 may enhance electronic stability and influence binding interactions, while the phenyl group at position 2 contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
3-(7-methoxy-2-phenyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-15-9-5-8-13-14(10-11-16(20)21)17(19-18(13)15)12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDADBFAAHXDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and phenyl-substituted reagents.
Reaction Conditions: The indole derivative undergoes electrophilic substitution reactions to introduce the methoxy and phenyl groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Industry: The compound’s derivatives are used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on analogous structures.
Key Observations:
Substituent Position Effects: Methoxy Group: The 5-methoxy analog () is a known compound with applications in pro-drug design, where the methoxy group may enhance metabolic stability. The 7-methoxy variant in the target compound could similarly influence mitochondrial uptake due to electronic effects . Chloro vs.
In contrast, the 4-fluorophenyl group in introduces electronegativity, enhancing interactions with hydrophobic pockets in enzymes or receptors .
Synthetic Considerations :
- Methoxy and halogenated analogs are synthesized via nucleophilic substitution or catalytic coupling (e.g., DABCO-mediated reactions for E/Z isomer control) . The target compound may require regioselective methoxy introduction at position 7, possibly using protecting groups to avoid side reactions.
Physicochemical Properties
- Lipophilicity : The 2-phenyl group increases logP compared to unsubstituted indoles, enhancing membrane permeability. Fluorine substitution () further modulates this property .
- Acid Dissociation (pKa): The propanoic acid moiety (pKa ~4.5–5.0) ensures ionization at physiological pH, aiding solubility and mitochondrial uptake via transporters .
Biological Activity
3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, alongside relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 39547-16-5
Antimicrobial Activity
Research has shown that compounds in the indole family exhibit significant antimicrobial properties. A study evaluating various indoles found that this compound demonstrated promising activity against Mycobacterium tuberculosis (Mtb).
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 8.4 | Inhibits Mtb growth |
The compound's mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis. Additionally, it showed no genotoxicity in mammalian cells, indicating a favorable safety profile for further development as an antimicrobial agent .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. A study indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This was evidenced by a decrease in IL-6 and TNF-alpha levels in treated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-alpha | 300 | 100 |
This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
The neuroprotective effects of indole derivatives have been increasingly studied. In vitro assays demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound significantly reduced cell death in SH-SY5Y cells exposed to H₂O₂.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 60 |
| Compound (10 µM) | 85 |
These findings suggest that the compound may serve as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Antimycobacterial Activity : In a study involving various indole derivatives, this compound was identified as one of the most effective against multidrug-resistant strains of Mtb. The compound maintained its efficacy over extended periods, showing time-dependent bactericidal activity .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of this indole derivative resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for clinical applications in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
